5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamidehydrochloride
Overview
Description
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamidehydrochloride is a useful research compound. Its molecular formula is C10H17ClN4O and its molecular weight is 244.72 g/mol. The purity is usually 95%.
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Biological Activity
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on existing literature and research findings.
- Chemical Formula : C₁₁H₁₉ClN₄O₂
- Molecular Weight : 274.75 g/mol
- CAS Number : 1452550-85-4
1. Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. A review highlighted that compounds containing a pyrazole nucleus can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, pyrazole derivatives have been shown to interact with various molecular targets involved in tumor growth and metastasis .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds similar to 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation .
3. Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been explored extensively. Research indicates that these compounds can exhibit broad-spectrum antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
The mechanisms through which 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride exerts its biological effects include:
- Inhibition of Enzymatic Activity : By acting as enzyme inhibitors, these compounds can modulate pathways involved in inflammation and cancer progression.
- Receptor Modulation : Some studies suggest that pyrazole derivatives may interact with various receptors, including those involved in pain perception and immune response .
Case Study 1: Anticancer Activity
A study involving a series of pyrazole derivatives demonstrated that specific modifications to the pyrazole structure enhanced its anticancer activity against breast cancer cell lines. The study reported IC50 values indicating potent cytotoxic effects, suggesting that 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid methylamide hydrochloride could be a promising candidate for further development .
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, a related pyrazole compound was shown to significantly reduce joint swelling and pain in treated animals compared to controls. This study supports the potential application of pyrazole derivatives in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-methyl-5-piperidin-3-yl-1H-pyrazole-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-11-10(15)9-5-8(13-14-9)7-3-2-4-12-6-7;/h5,7,12H,2-4,6H2,1H3,(H,11,15)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTFGVAPLFECQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=C1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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